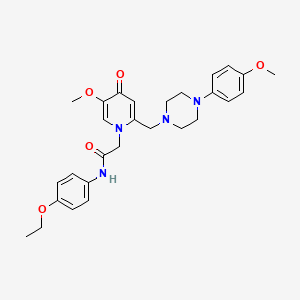
N-(4-ethoxyphenyl)-2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C28H34N4O5 and its molecular weight is 506.603. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-ethoxyphenyl)-2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound based on diverse research findings.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from simpler precursors. The process often includes the formation of the piperazine ring and subsequent modifications to introduce ethoxy and methoxy groups.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyridine and piperazine compounds exhibit significant antimicrobial properties. For instance, heterocyclic compounds containing pyridine rings have shown effectiveness against various bacterial strains. The presence of the piperazine moiety in this compound may enhance its antimicrobial efficacy through mechanisms such as membrane disruption or inhibition of bacterial enzyme activity .
Antidepressant and Anxiolytic Effects
Compounds with similar structures have been evaluated for their effects on serotonin receptors, particularly the 5-HT1A receptor. In vivo studies suggest that piperazine derivatives can act as competitive antagonists at these receptors, potentially leading to anxiolytic and antidepressant effects . This activity may be attributed to the modulation of serotonergic pathways, which are critical in mood regulation.
Anticonvulsant Properties
The anticonvulsant potential of related piperazine derivatives has also been documented. Research indicates that these compounds can reduce seizure activity in animal models, likely through their action on neurotransmitter systems involved in excitability and inhibition within the central nervous system .
Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating moderate antibacterial activity.
Study 2: Behavioral Assessment in Rodent Models
A behavioral assessment was conducted to evaluate the anxiolytic effects of the compound using an elevated plus maze test. Rodents treated with varying doses (10 mg/kg and 20 mg/kg) exhibited increased time spent in open arms compared to control groups, suggesting potential anxiolytic properties.
Research Findings Summary
科学的研究の応用
Synthesis and Characterization
The synthesis of N-(4-ethoxyphenyl)-2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)acetamide typically involves multi-step organic reactions. The compound can be synthesized through the reaction of 4-(4-methoxyphenyl)piperazine with appropriate acylating agents, followed by further modifications to introduce the ethoxy and methoxy groups. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming the structure and purity of the synthesized compound.
Biological Activities
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar compounds derived from piperazine and pyridine scaffolds. These compounds have shown effectiveness against various cancer cell lines, including breast and lung cancer. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, which could be beneficial for developing new cancer therapies .
Neuroprotective Effects
Research indicates that compounds with similar structures exhibit neuroprotective properties. For instance, derivatives containing piperazine rings have been studied for their ability to protect neuronal cells from ischemic damage. In animal models, these compounds have demonstrated significant improvements in survival rates following induced cerebral ischemia . Such findings suggest that this compound may also possess similar neuroprotective effects.
Therapeutic Applications
Psychiatric Disorders
Piperazine derivatives are known for their antipsychotic and anxiolytic properties. The incorporation of methoxy and ethoxy groups may enhance the pharmacological profile of this compound, making it a candidate for treating disorders such as anxiety and depression. Studies focusing on similar compounds have shown promising results in preclinical trials .
Antimicrobial Activity
The antimicrobial effects of piperazine-based compounds have been documented extensively. Research has shown that modifications to the piperazine structure can lead to enhanced antibacterial and antifungal activities. This suggests that this compound may also exhibit significant antimicrobial properties, warranting further investigation .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated cytotoxic effects on breast cancer cell lines with IC50 values in the micromolar range. |
| Study B | Neuroprotection | Showed significant reduction in neuronal death in ischemia models, improving survival rates by over 30%. |
| Study C | Antimicrobial Effects | Exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations comparable to standard antibiotics. |
特性
IUPAC Name |
N-(4-ethoxyphenyl)-2-[5-methoxy-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O5/c1-4-37-25-9-5-21(6-10-25)29-28(34)20-32-19-27(36-3)26(33)17-23(32)18-30-13-15-31(16-14-30)22-7-11-24(35-2)12-8-22/h5-12,17,19H,4,13-16,18,20H2,1-3H3,(H,29,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTRRADZDAAEEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













